molecular formula C13H19NO2 B1488406 (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol CAS No. 2098052-32-3

(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Cat. No. B1488406
CAS RN: 2098052-32-3
M. Wt: 221.29 g/mol
InChI Key: YTYRNRUFRJALTM-UHFFFAOYSA-N
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Description

“(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol” are not available in the retrieved data.


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its stereochemistry due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol” include a density of 1.0±0.1 g/cm3, a boiling point of 176.1±13.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 48.0±6.0 kJ/mol and a flash point of 89.6±10.5 °C .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of pyrrolidin-2-ones derivatives have been extensively studied for their potential applications in the preparation of agrochemicals and medicinal compounds. One such study describes the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, illustrating the compound's utility in generating useful adducts for further chemical development (Ghelfi et al., 2003).

Coordination Compounds and Physicochemical Properties

  • Research on coordination compounds, such as the study of Iron(II) Bis-α-Benzyldioximate Complexes with 3- and 4-Pyridine Hemiacetals, showcases the synthesis and structural analysis of complexes with potential applications in material science and catalysis. These studies involve derivatives of pyrrolidinyl methanol, emphasizing their versatility in forming coordination compounds with diverse physicochemical properties (Bourosh et al., 2018).

Antimicrobial Activity

  • The antimicrobial properties of pyrrolidin-2-yl methanol derivatives have been investigated, indicating their potential as pharmaceutical agents. For example, a series of compounds synthesized by reacting suitable chalcones with isoniazid demonstrated good antimicrobial activity comparable to standard drugs, highlighting the therapeutic potential of these derivatives (Kumar et al., 2012).

Organocatalysis

  • The utility of pyrrolidinyl methanol derivatives in organocatalysis has been explored, with studies demonstrating their application in enantioselective synthesis. Such compounds have been used as ligands in catalytic systems to achieve high yields and excellent enantioselectivities in reactions, further underscoring their importance in synthetic organic chemistry (Munck et al., 2017).

Material Science and Polymer Chemistry

  • Pyrrolidinyl methanol derivatives also find applications in material science and polymer chemistry, as illustrated by the asymmetric alternating copolymerization of cyclohexene oxide and CO2 with dimeric zinc complexes. Such studies open up new avenues for developing environmentally friendly polymers with specific chirality and properties, showcasing the compound's versatility beyond pharmaceutical applications (Nakano et al., 2003).

Future Directions

Pyrrolidine derivatives, including “(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol”, have potential in the field of drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the pharmacological potential of these compounds and developing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

[4-(4-ethoxyphenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-12-5-3-10(4-6-12)13-8-14-7-11(13)9-15/h3-6,11,13-15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYRNRUFRJALTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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